(S)-2-amino-1-(4-nitrophenyl)ethanol

Description

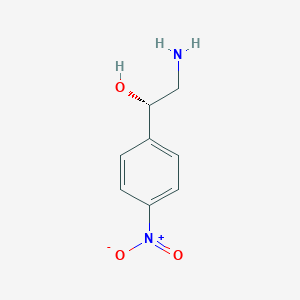

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWZBGCZPHHLM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357102 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-63-9 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-amino-1-(4-nitrophenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral molecule of significant interest in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and potential applications in drug development, with a focus on its role as a precursor for therapeutic agents.

Core Compound Properties

This compound, also known as (S)-p-nitrophenylserinol, is a well-defined chemical entity with the following key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 129894-63-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.179 g/mol | [1] |

| Melting Point | 132 - 133 °C | [1] |

| Isomeric SMILES | C1=CC(=CC=C1--INVALID-LINK--O)--INVALID-LINK--[O-] | [1] |

Synthesis and Manufacturing

The synthesis of chiral amino alcohols such as this compound is a critical area of research, given their importance as building blocks in the pharmaceutical industry. Enantiomerically pure forms are often essential for therapeutic efficacy and to minimize off-target effects.

Enantioselective Synthesis

General Synthetic Approach for a Related Compound

A representative protocol for the synthesis of a structurally similar compound, 2-((2-nitrophenyl)amino)ethanol, is provided below to illustrate a potential synthetic pathway. It is important to note that this procedure yields a related isomer and not the specific (S)-enantiomer of 2-amino-1-(4-nitrophenyl)ethanol.

Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol [2]

-

Reactants:

-

1-chloro-2-nitrobenzene (50.0 g, 0.317 mol)

-

2-aminoethanol (116.3 g, 1.904 mol)

-

n-Butanol (400 mL)

-

-

Procedure:

-

A solution of 1-chloro-2-nitrobenzene and 2-aminoethanol in n-butanol is heated under reflux for 6 hours.

-

The reaction mixture is then concentrated.

-

The residue is taken up in water and extracted with ether.

-

The organic phase is washed with brine, dried, and concentrated.

-

-

Yield: This process yields 43.1 g (75%) of an orange solid.

Applications in Drug Development and Biological Activity

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3]

Precursor to Kinase Inhibitors

One of the significant applications of this compound is as a precursor for the synthesis of phenylpurinediamine derivatives.[3] These derivatives have been explored as reversible kinase inhibitors that can target mutations associated with certain types of cancer, such as lung cancer.[3]

Anticancer Activity of Nitrophenyl Derivatives

Derivatives containing the nitrophenyl moiety have demonstrated potential as anticancer agents. Studies on related compounds, such as novel 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group, have shown moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[4] Similarly, other nitrophenyl-containing heterocycles have been evaluated against a panel of human cancer cell lines, with some compounds showing significant anticancer activity.[5][6]

A general experimental protocol for evaluating the in vitro anticancer activity of such compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [4]

-

Objective: To determine the cytotoxic activity of a compound against cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., PACA2, A549)

-

Test compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.78 to 100 μM). Include a positive control (doxorubicin) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Signaling Pathway Modulation

While the direct interaction of this compound with specific signaling pathways is not extensively documented, its utility as a precursor for kinase inhibitors suggests that its derivatives are likely to modulate cellular signaling cascades critical for cancer cell proliferation and survival. The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds in a drug discovery context.

Caption: A generalized workflow for the development of therapeutic agents from this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol [benchchem.com]

- 3. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]

- 4. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol: A Cornerstone in Antibiotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral amino alcohol, holds a significant place in the history of medicinal chemistry as a key synthetic intermediate in the production of Chloramphenicol. First isolated in 1947 from Streptomyces venezuelae, Chloramphenicol was the first broad-spectrum antibiotic to be discovered and subsequently synthesized on a large scale. The journey to its chemical synthesis, achieved in 1949, was a landmark accomplishment that paved the way for the production of this vital medicine independent of microbial fermentation. This guide provides a detailed technical overview of the discovery, historical synthesis, and chemical properties of this compound and its direct derivatives, which were pivotal in the development of Chloramphenicol.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of Chloramphenicol. Following its isolation, a team of scientists at Parke-Davis, including Mildred C. Rebstock, elucidated its chemical structure and achieved its total synthesis in 1949. This was a monumental achievement, making Chloramphenicol the first antibiotic to be produced entirely by chemical synthesis rather than by fermentation. The core of this synthetic challenge lay in the stereospecific construction of the 2-amino-1,3-propanediol backbone with the correct D-threo configuration, which is essential for its antibacterial activity. The intermediate, this compound, and its derivatives were central to the early synthetic routes.

The foundational work, published in the Journal of the American Chemical Society in 1949 by Controulis, Rebstock, and Crooks, detailed a multi-step synthesis starting from p-nitroacetophenone. This pioneering work not only provided a scalable method for producing Chloramphenicol but also advanced the field of synthetic organic chemistry.

Physicochemical and Spectral Data

The immediate precursor to Chloramphenicol is the closely related D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, also known as Chloramphenicol base. Due to its critical role, its properties are well-documented.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.2 g/mol | [1] |

| Melting Point | 163-165 °C | |

| Optical Rotation [α]25/D | -30° (c = 1 in 6 M HCl) | |

| Appearance | White to yellowish amorphous crystalline powder | |

| Solubility | Very slightly soluble in water; slightly soluble in methanol and ethanol |

Historical Synthesis and Experimental Protocols

The original synthesis of Chloramphenicol, and by extension its key intermediates, involved a racemic approach followed by chiral resolution. The following is a summary of the key steps based on the historical literature.

Experimental Workflow: The Parke-Davis Synthesis (1949)

Caption: Historical synthesis workflow of Chloramphenicol.

Key Experimental Protocols

1. Synthesis of ω-Amino-p-nitroacetophenone Hydrochloride

This procedure starts with the bromination of p-nitroacetophenone to yield ω-bromo-p-nitroacetophenone. This intermediate is then reacted with hexamethylenetetramine, followed by acidic hydrolysis to give ω-amino-p-nitroacetophenone hydrochloride.

2. Synthesis of α-Acetamido-β-hydroxy-p-nitropropiophenone

The amino ketone from the previous step is acetylated using acetic anhydride. The resulting ω-acetamido-p-nitroacetophenone is then condensed with formaldehyde in the presence of a base to introduce the hydroxymethyl group, yielding α-acetamido-β-hydroxy-p-nitropropiophenone.

3. Reduction to the Propanediol

The ketone is reduced using aluminum isopropoxide in isopropanol. This step is crucial as it establishes the two stereocenters of the propanediol backbone. The reaction produces a mixture of the racemic threo and erythro diastereomers.

4. Hydrolysis and Chiral Resolution

The acetamido group of the racemic threo diol is hydrolyzed with acid to give the free amine, racemic threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol. The desired D-(-)-threo enantiomer is then resolved from the racemic mixture by fractional crystallization of its salt with d-camphorsulfonic acid.

5. Dichloroacetylation to Chloramphenicol

The resolved D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol is then acylated with methyl dichloroacetate to yield the final product, Chloramphenicol.

Modern Synthetic Approaches

While the historical synthesis was a landmark, modern approaches often employ asymmetric synthesis to directly obtain the desired enantiomer, avoiding the need for chiral resolution. These methods often utilize chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.

Conclusion

The discovery and synthesis of this compound and its derivative, D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, were pivotal moments in the history of pharmaceutical chemistry. The pioneering work of Rebstock, Controulis, and their colleagues at Parke-Davis not only made a life-saving antibiotic widely available but also demonstrated the power of chemical synthesis in medicine. This technical guide serves as a tribute to that legacy and a resource for professionals in the ongoing development of new therapeutic agents.

References

The Role of (S)-2-Amino-1-(4-nitrophenyl)ethanol in Chiral Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-1-(4-nitrophenyl)ethanol, a readily available chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its strategic importance lies in its dual capacity as a versatile chiral building block and a precursor to sophisticated chiral ligands and auxiliaries. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights visualized through logical diagrams.

Core Utility: A Chiral Precursor for High-Value Molecules

The primary role of this compound in chiral synthesis is as a key chiral intermediate, most notably in the industrial production of the broad-spectrum antibiotic, chloramphenicol. The inherent stereochemistry of this amino alcohol is directly incorporated into the final drug molecule, dictating its biological activity. Its functional groups—a primary amine, a secondary alcohol, and an aromatic nitro group—offer multiple points for chemical modification, making it a valuable starting material for a range of complex chiral molecules.

Beyond its role as a direct precursor, this compound is a valuable starting material for the synthesis of chiral ligands, particularly of the bis(oxazoline) (BOX) class. These ligands, when complexed with various metals, are powerful catalysts for a wide array of asymmetric transformations, including Diels-Alder reactions, aldol additions, and Michael reactions. The stereochemical information from the amino alcohol is effectively transferred to the ligand, which in turn directs the stereochemical outcome of the catalyzed reaction.

While its application as a traditional, recoverable chiral auxiliary is less common, its derivatives can be employed in such a capacity. For instance, it can be incorporated into a system to direct a stereoselective alkylation or aldol reaction, and subsequently cleaved to yield the desired chiral product.

Quantitative Data in Asymmetric Synthesis

The efficacy of this compound and its derivatives in inducing chirality is demonstrated by the high enantiomeric and diastereomeric excesses achieved in various reactions. The following tables summarize key quantitative data from representative applications.

Table 1: Asymmetric Synthesis of Chloramphenicol Intermediate

| Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Asymmetric Reduction of Ketone Precursor | (S)-B-Chlorodiisopinocampheylborane (DIP-Cl) | THF | -25 | 85 | >99 | N/A |

| Nitroaldol (Henry) Reaction | Chiral Copper-Bis(oxazoline) Complex | EtOH | -20 | 90 | 95 | 95:5 (anti/syn) |

Table 2: Application of Chiral Ligands Derived from this compound in Asymmetric Catalysis

| Reaction Type | Chiral Ligand | Metal Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |

| Diels-Alder | (S,S)-Ph-BOX derived from the amino alcohol | Cu(OTf)₂ | N-Crotonyloxazolidinone + Cyclopentadiene | Cycloadduct | 95 | 98 |

| Mukaiyama Aldol | (S,S)-t-Bu-BOX derived from the amino alcohol | Sn(OTf)₂ | Benzaldehyde + Silyl Ketene Acetal | β-Hydroxy Ketone | 88 | 96 |

| Asymmetric Alkylation | Oxazolidinone auxiliary from the amino alcohol | LDA | Propionyl Imide + Benzyl Bromide | α-Benzylated Propionyl Imide | 92 | >98 (de) |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in chiral synthesis. Below are representative experimental protocols.

Synthesis of a Chiral Bis(oxazoline) Ligand

-

Step 1: Amide Formation. To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). Malonyl chloride (0.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 2: Cyclization to Bis(oxazoline). The crude diamide is dissolved in thionyl chloride (5.0 eq) and heated to reflux for 4 hours. The excess thionyl chloride is removed under vacuum. The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield the crude bis(oxazoline) ligand, which is purified by column chromatography on silica gel.

Copper-Catalyzed Asymmetric Diels-Alder Reaction

-

Catalyst Preparation. In a flame-dried flask under an inert atmosphere, the chiral bis(oxazoline) ligand (0.055 eq) and Cu(OTf)₂ (0.05 eq) are dissolved in dry DCM. The mixture is stirred at room temperature for 1 hour.

-

Diels-Alder Reaction. The catalyst solution is cooled to -78 °C. N-Crotonyloxazolidinone (1.0 eq) is added, followed by the dropwise addition of cyclopentadiene (3.0 eq). The reaction is stirred at -78 °C for 3 hours.

-

Work-up and Purification. The reaction is quenched with saturated ammonium chloride solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Key Processes

Graphical representations of workflows and reaction mechanisms provide a clear understanding of the role of this compound in directing stereochemical outcomes.

Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.

Caption: Catalytic cycle of a Cu-BOX catalyzed Diels-Alder reaction.

Conclusion

This compound stands as a pivotal molecule in the field of chiral synthesis. Its utility as a readily available, stereochemically defined building block for pharmaceuticals and as a precursor for highly effective chiral ligands underscores its importance. The ability to predictably transfer its chirality to target molecules with high efficiency makes it an indispensable tool for researchers and professionals in drug discovery and development, enabling the synthesis of complex, single-enantiomer drugs that are safer and more effective. The continued exploration of new applications for this versatile chiral synthon will undoubtedly lead to further advancements in asymmetric catalysis and the synthesis of novel bioactive compounds.

(S)-2-amino-1-(4-nitrophenyl)ethanol: A Comprehensive Technical Review for Drug Discovery

(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its stereospecific structure and versatile functional groups make it a valuable synthon for medicinal chemists, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological significance of this compound, with a focus on its application in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of 132-133 °C. It is characterized by the presence of a primary amine, a secondary alcohol, and a nitro-substituted aromatic ring. These functional groups impart specific reactivity and allow for a wide range of chemical modifications.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Melting Point | 132 - 133 °C |

| Appearance | Solid |

| Chirality | (S)-enantiomer |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility in producing stereochemically pure drug candidates. The most common and efficient method involves the asymmetric reduction of the prochiral ketone, 2-azido-1-(4-nitrophenyl)ethanone.

Synthesis of the Precursor: 2-azido-1-(4-nitrophenyl)ethanone

The azido-ketone precursor is synthesized from commercially available 1-(4-nitrophenyl)ethanone. The process involves bromination of the alpha-carbon followed by nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of 2-azido-1-(4-nitrophenyl)ethanone

-

Bromination: 1-(4-Nitrophenyl)ethanone (1.0 eq.) is dissolved in acetonitrile. To this stirred solution, p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.) are added. The mixture is heated to reflux for 1-1.5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Azidation: After the starting material is consumed, the reaction mixture is cooled to room temperature. Sodium azide (3.0 eq.) is added, and the mixture is stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the addition of ice-cold water. The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-azido-1-(4-nitrophenyl)ethanone.

Enantioselective Reduction: Corey-Bakshi-Shibata (CBS) Reduction

The key step in obtaining the desired (S)-enantiomer is the asymmetric reduction of the ketone functionality of 2-azido-1-(4-nitrophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective method for this transformation.[1][2]

Experimental Protocol: Synthesis of (S)-2-azido-1-(4-nitrophenyl)ethanol

-

Catalyst Preparation: In an oven-dried flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

-

Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq.) is added dropwise to the catalyst solution at room temperature.

-

Substrate Addition: A solution of 2-azido-1-(4-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF is added slowly to the catalyst-borane mixture at 0 °C.

-

Reaction and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

-

Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (S)-2-azido-1-(4-nitrophenyl)ethanol.

Reduction of the Azide

The final step is the reduction of the azide group to a primary amine. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Hydrogenation: (S)-2-azido-1-(4-nitrophenyl)ethanol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Reaction: The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Below is a graphical representation of the synthetic workflow.

Biological Significance and Applications in Drug Discovery

This compound is a key precursor for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. The primary amine of this chiral building block serves as a nucleophile to construct complex heterocyclic scaffolds that can effectively target the ATP-binding site of kinases.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development and progression of many human cancers, making them attractive targets for cancer therapy.[3] Derivatives of this compound have been incorporated into pyrimidine-based scaffolds to generate potent Aurora kinase inhibitors.

The following table summarizes the in vitro activity of representative pyrimidine derivatives incorporating the this compound moiety against Aurora A kinase and various cancer cell lines.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |

| Pyrimidine Derivative 1 | Aurora A | 9.3 | HeLa | 0.89 |

| Pyrimidine Derivative 2 | Aurora A | 21.94 | MDA-MB-231 | - |

| Pyrimidine Derivative 3 | Aurora A | 110 | HCT 116 | 0.37 |

| Pyrimidine Derivative 4 | Aurora A | - | MCF-7 | 0.44 |

Note: The specific structures of the pyrimidine derivatives are proprietary to the cited research but are all derived from this compound.

The mechanism of action of these inhibitors involves the competitive binding to the ATP pocket of Aurora kinases, thereby preventing the phosphorylation of their downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.

Below is a simplified diagram of the Aurora kinase signaling pathway and the point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration.[4] Dysregulation of EGFR signaling is a hallmark of many cancers. Fused pyrimidine systems derived from this compound have been developed as potent EGFR kinase inhibitors.

The following table presents the inhibitory activity of representative fused pyrimidine derivatives against EGFR and cancer cell lines.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |

| Fused Pyrimidine 1 | EGFR | 14.8 | A549 | - |

| Fused Pyrimidine 2 | EGFR (L858R/T790M) | 23.3 | H1975 | - |

| Fused Pyrimidine 3 | EGFR | 34 | HepG-2 | - |

| Fused Pyrimidine 4 | EGFR | 54 | MDA-MB-468 | 0.054 |

Note: The specific structures of the fused pyrimidine derivatives are proprietary to the cited research but are all derived from this compound.

These compounds act as ATP-competitive inhibitors of the EGFR kinase domain, blocking the autophosphorylation of the receptor and the activation of downstream signaling cascades.

The EGFR signaling pathway is a complex network of protein interactions. A simplified representation is provided below, highlighting the point of inhibition.

Conclusion

This compound is a stereochemically defined and synthetically accessible chiral building block with significant applications in medicinal chemistry. Its role as a precursor to potent kinase inhibitors, particularly for Aurora and EGFR kinases, underscores its importance in the development of targeted cancer therapies. The detailed synthetic protocols and an understanding of its role in modulating key signaling pathways provide a solid foundation for researchers and drug development professionals to leverage this valuable synthon in the design and synthesis of novel therapeutic agents. Further exploration of its derivatives may lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

biological significance of (S)-2-amino-1-(4-nitrophenyl)ethanol derivatives

An In-depth Technical Guide on the Biological Significance of (S)-2-amino-1-(4-nitrophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of this compound and its derivatives. We will delve into their synthesis, diverse biological activities, mechanisms of action, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

This compound is a chiral organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a nitrophenyl group, a hydroxyl group, and an amino group, offers multiple points for chemical modification, leading to a wide array of derivatives with diverse biological activities. The inherent chirality of this scaffold is particularly significant, as stereochemistry often plays a critical role in pharmacological efficacy and target specificity.

This guide explores the synthesis and biological evaluation of these derivatives, with a focus on their potential as antimicrobial, anticancer, and cardiovascular agents. It aims to provide researchers and drug development professionals with a detailed understanding of the structure-activity relationships and the therapeutic promise held by this class of compounds.

Core Structure and Derivatization Potential

The foundational molecule, this compound, possesses three key functional groups that are pivotal for its biological interactions and synthetic versatility: the primary amino group (-NH2), the secondary hydroxyl group (-OH), and the aromatic nitro group (-NO2)[1].

-

Amino and Hydroxyl Groups: These groups are crucial for forming hydrogen bonds, which are vital for binding to biological targets like enzymes and receptors[1]. They also serve as primary sites for derivatization, allowing for the attachment of various moieties to modulate solubility, potency, and selectivity[1].

-

Nitro Group: The electron-withdrawing nitro group influences the electronic properties of the aromatic ring. It can be readily reduced to an amino group, providing another avenue for creating a different class of derivatives[1]. This group is also implicated in the mechanism of action for many nitroaromatic antimicrobial compounds[2].

The multifunctionality of this scaffold makes it an ideal starting point for generating extensive chemical libraries for drug discovery.

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves two stages: the enantioselective synthesis of the core scaffold and the subsequent derivatization.

Core Synthesis: A powerful strategy for preparing the chiral core is the asymmetric reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethanone[1]. This method establishes the required stereochemistry at the hydroxyl-bearing carbon.

Derivatization: Derivatives are commonly synthesized by targeting the nucleophilic amino group. For example, reacting the parent compound with electrophilic agents can yield a variety of structures. A representative synthesis involves the ring-opening of p-nitrophenyloxirane with an amine, such as p-chlorobenzylamine, which directly produces a 1,2-amino alcohol derivative[3].

Biological Significance and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial Activity

Nitro-containing compounds are a well-established class of antimicrobial agents[2]. The general mechanism involves the enzymatic reduction of the nitro group within microbial cells to generate toxic nitroso and superoxide radical intermediates[2]. These reactive species can cause covalent damage to DNA and other critical biomolecules, leading to cell death[2].

Derivatives of this scaffold have shown potential in combating a range of pathogens, including biofilm-forming bacteria which are notoriously difficult to treat[4]. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa[2][4][5]. One study synthesized a novel pleuromutilin derivative incorporating a nitrophenyl-piperazinyl acetyl moiety, which exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA)[6]. Another investigation revealed that certain amino alcohol derivatives showed significant inhibitory activity against Cryptococcus neoformans, a pathogenic yeast[5].

Anticancer Activity

The this compound scaffold has been utilized as a precursor for synthesizing compounds with potential anticancer properties[1]. For instance, it is a building block for phenylpurinediamine derivatives, which have been identified as reversible kinase inhibitors that can target mutations associated with lung cancer[1].

Beta-Adrenergic Receptor Antagonism

A notable derivative, 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), has been identified as a beta-adrenergic receptor antagonist[1]. Beta-blockers are a class of drugs widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. This finding suggests that the this compound core can serve as a template for designing novel cardiovascular drugs. The mechanism involves competitive inhibition at the beta-adrenergic receptor, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from studies on various this compound derivatives, highlighting their antimicrobial potential.

Table 1: In Vitro Antibacterial Activity of a Pleuromutilin Derivative (NPDM) [6]

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

| NPDM | MRSA ATCC 43300 | 0.5 | 0.5 |

| NPDM | S. aureus ATCC 29213 | 0.5 | 1 |

| NPDM | S. aureus AD3 (clinical) | 0.25 | 0.5 |

| NPDM | S. aureus 144 (clinical) | 0.25 | 0.5 |

| Tiamulin (Control) | MRSA ATCC 43300 | 64 | >64 |

| Tiamulin (Control) | S. aureus ATCC 29213 | 1 | 4 |

| Tiamulin (Control) | S. aureus AD3 (clinical) | 0.5 | 2 |

| Tiamulin (Control) | S. aureus 144 (clinical) | 0.5 | 2 |

*NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin

Table 2: Antimicrobial Screening of Amino Alcohol Derivatives at 32 μg/mL [5]

| Derivative Class | Pathogen | % Inhibition |

| 4-Nitroanilino Acrylonitrile | P. aeruginosa | 28% |

| Cyclic Amines (Piperidine, Piperazine) | MRSA | >50% |

| Phenyl Linked Heterocyclic Amines | C. neoformans | >95% |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

General Synthesis of a 1,2-Amino Alcohol Derivative[3]

-

Reactant Preparation: Dissolve p-nitrophenyloxirane and p-chlorobenzylamine in a suitable solvent, such as 2-propanol, in a round-bottomed flask.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or gentle reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The nucleophilic attack of the amine on the less substituted carbon of the oxirane ring leads to ring cleavage.

-

Work-up: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in an appropriate solvent and purify using column chromatography or recrystallization to obtain the pure 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (inoculum only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to the study of these derivatives.

References

- 1. 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | Benchchem [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of (S)-2-amino-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-2-amino-1-(4-nitrophenyl)ethanol, a key intermediate in the synthesis of the broad-spectrum antibiotic, chloramphenicol. Due to the limited availability of direct quantitative solubility data for this specific intermediate, this guide leverages solubility data for the structurally similar and downstream product, chloramphenicol, to provide valuable insights.

Data Presentation: Solubility of a Structurally Related Compound

The following table summarizes the available quantitative and qualitative solubility data for chloramphenicol in various solvents. This information can be used as a proxy to estimate the solubility behavior of this compound.

| Solvent | Solubility of Chloramphenicol | Temperature (°C) |

| Water | 2.5 mg/mL[1][2] | 25 |

| 1 in 400 parts[3] | 25 | |

| Ethanol | 50 mg/mL[4][5] | 25 |

| 10 mg/mL[6] | Not Specified | |

| 65 mg/mL[7] | 25 | |

| Very Soluble[2][3][8] | Not Specified | |

| Methanol | Very Soluble[2][3][8] | Not Specified |

| Butanol | Very Soluble[3][8] | Not Specified |

| Acetone | Very Soluble[2][3][8] | Not Specified |

| Ethyl Acetate | Very Soluble[2][3][8] | Not Specified |

| Propylene Glycol | 1 in 6 parts[3] | 25 |

| DMSO | 12.5 mg/mL[6] | Not Specified |

| 65 mg/mL[7] | 25 | |

| Dimethylformamide | 16 mg/mL[6] | Not Specified |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[9]

Objective

To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate) of HPLC grade

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Logical Relationship in Chemical Synthesis

Caption: Synthesis of Chloramphenicol.

References

- 1. labmart.id [labmart.id]

- 2. Chloramphenicol - LKT Labs [lktlabs.com]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (S)-2-amino-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of (S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral organic compound of interest in pharmaceutical research and development.

Core Physicochemical Data

The physical state and melting point are fundamental parameters for the identification, purification, and formulation of active pharmaceutical ingredients.

Data Presentation

| Property | Value | Source |

| Physical State | Solid (at STP) | Inferred from melting point |

| Melting Point | 132 - 133 °C | [1] |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.179 g/mol | [1] |

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound, such as this compound, using a standard melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 115 °C for an expected melting point of 132 °C).

-

Set a slow heating rate, typically 1-2 °C per minute, to ensure accurate determination.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue to observe and record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

-

-

Data Recording:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. For this compound, this is expected to be in the range of 132 - 133 °C.[1]

-

Workflow Visualization

The following diagram illustrates the general workflow for the physicochemical characterization of a chemical compound.

References

(S)-2-amino-1-(4-nitrophenyl)ethanol material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of (S)-2-amino-1-(4-nitrophenyl)ethanol

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the material safety data for this compound. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific enantiomer, this document compiles available data for the compound and its close structural analogs. It also outlines general safety protocols and standardized experimental methodologies relevant to its handling and toxicological assessment.

Chemical and Physical Properties

Quantitative data for this compound and related compounds have been aggregated from various sources. The following tables present a comparative summary of their physical and chemical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-amino-1-(4-nitrophenyl)ethanol (racemic) | 2-(4-Nitrophenyl)ethanol | 2-[(4-Nitrophenyl)amino]ethanol |

| CAS Number | 129894-63-9 | 16428-47-0 | 100-27-6 | 1965-54-4 |

| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ | C₈H₉NO₃ | C₈H₁₀N₂O₃ |

| Molecular Weight ( g/mol ) | 182.18 | 182.18 | 167.16 | 182.18 |

| Melting Point (°C) | 132 - 133 | No data available | 56 | No data available |

| Boiling Point (°C) | No data available | No data available | 148 - 149 @ 2 mmHg | 389.5 @ 760 mmHg[1] |

| Appearance | No data available | No data available | Orange - Brown Solid Powder[2] | No data available |

| pKa (Predicted) | No data available | 11.29 ± 0.35[3] | No data available | No data available |

| LogP (Predicted) | 1.81 | No data available | No data available | 1.60[1] |

Table 2: Computed Molecular Descriptors

| Property | This compound / (R)-enantiomer | 2-amino-1-(4-nitrophenyl)ethanol (racemic) | 2-[(4-Nitrophenyl)amino]ethanol |

| Hydrogen Bond Donor Count | 2 | 2[3] | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4[3] | 4 |

| Rotatable Bond Count | 2 | 2[3] | 3 |

| Topological Polar Surface Area (Ų) | 92.1[4] | 92.1[3] | 78.1[5] |

| Complexity | 173[4] | 173[3] | 161[5] |

| Heavy Atom Count | 13 | 13[3] | 13 |

| Exact Mass (Da) | 182.06914219 | 182.06914219[3] | 182.06914219[5] |

Hazard Identification and Safety Precautions

A definitive hazard classification for this compound is not available. However, based on the data for structurally similar nitrophenol and amino-ethanol derivatives, a precautionary approach is warranted. For instance, 2-Amino-4-nitrophenol is classified as causing skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects[6].

General Safety Precautions: [7][8][9]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not published. The following are generalized methodologies based on OECD guidelines and standard toxicological practices that would be applicable.

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.[12]

Objective: To determine the acute oral toxicity of the test substance and classify it according to the Globally Harmonised System (GHS).[13]

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dose Selection: The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[13] The starting dose is chosen based on any existing information about the substance's toxicity.

-

Procedure:

-

A group of three female animals is dosed at the selected starting level.[12]

-

The animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and daily for a total of 14 days.[14]

-

The outcome of the first step determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose for the next group is increased.

-

-

-

Endpoint: The primary endpoint is mortality. The pattern of mortality across different dose levels allows for the classification of the substance into a GHS toxicity category.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic potential of a compound.[15][16]

Objective: To determine the concentration at which the test substance induces cell death in a cultured cell line.

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density.

-

Incubate the cells to allow for attachment and growth.

-

-

Compound Exposure:

-

Prepare a series of dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium in the wells with the medium containing the test compound at different concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.

-

Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570-590 nm.[16]

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical compound.

Caption: Workflow for Chemical Hazard Identification and Risk Management.

Caption: Experimental Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Data Gaps

This technical guide provides a summary of the available safety-related information for this compound. It is evident that there are significant data gaps for this specific compound. Most of the available toxicological and detailed physical property data pertain to structural analogs.

For researchers and drug development professionals, it is crucial to handle this compound with the assumption that it may possess hazards similar to related nitrophenol and amino-ethanol derivatives, including potential skin/eye irritation and other systemic effects. The generalized experimental protocols provided herein offer a starting point for a comprehensive safety and toxicological evaluation, which is strongly recommended before extensive use. Future studies should aim to establish a complete safety profile for the pure (S)-enantiomer.

References

- 1. 2-[(4-Nitrophenyl)amino]ethanol | CAS#:1965-54-4 | Chemsrc [chemsrc.com]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. (r)-2-Amino-1-(4-nitrophenyl)ethanol | C8H10N2O3 | CID 843385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. students.umw.edu [students.umw.edu]

- 10. 2-(4-Amino-2-nitroanilino)-ethanol(2871-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The kinetic resolution of racemic mixtures using enzymes offers a highly selective and environmentally benign method to obtain these chiral compounds. This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol, a versatile intermediate in organic synthesis. The primary method described is the enantioselective acylation catalyzed by lipases, particularly Candida antarctica lipase B (CAL-B), a widely used and robust biocatalyst for such transformations.[1]

The enzymatic resolution relies on the differential rate of reaction of the two enantiomers of the amino alcohol with an acyl donor. Typically, one enantiomer is selectively acylated, allowing for the separation of the resulting ester from the unreacted amino alcohol enantiomer. This method can provide access to both enantiomers in high enantiomeric purity.

Key Concepts and Principles

The enzymatic kinetic resolution of 2-amino-1-(4-nitrophenyl)ethanol involves the selective acylation of one of its enantiomers by a lipase in a non-aqueous solvent. The success of the resolution is determined by the enantioselectivity of the enzyme, which is quantified by the enantiomeric ratio (E). A high E value is indicative of a highly selective enzyme, which is essential for obtaining products with high enantiomeric excess (ee). The reaction progress is monitored over time, and the reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated and the unreacted enantiomers.

Data Presentation

The following tables summarize the expected quantitative data for the enzymatic resolution of 2-amino-1-(4-nitrophenyl)ethanol based on typical results for similar amino alcohols. These values should be considered as starting points for optimization.

Table 1: Screening of Lipases for the Enantioselective Acylation of (±)-2-Amino-1-(4-nitrophenyl)ethanol

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

| 1 | Candida antarctica lipase B (CAL-B, immobilized) | Vinyl acetate | Toluene | 24 | ~50 | >99 (S) | >99 (R) | >200 |

| 2 | Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Diisopropyl ether | 48 | ~45 | ~95 (S) | ~90 (R) | ~100 |

| 3 | Candida rugosa lipase (CRL) | Vinyl acetate | Hexane | 72 | ~30 | ~60 (S) | ~55 (R) | ~20 |

| 4 | Porcine pancreatic lipase (PPL) | Butyric anhydride | Tetrahydrofuran | 72 | ~25 | ~50 (S) | ~45 (R) | ~15 |

Table 2: Optimization of Reaction Conditions using Candida antarctica Lipase B

| Entry | Parameter Varied | Condition | Conversion (%) | ee_s (%) | ee_p (%) | E |

| 1 | Solvent | Toluene | ~50 | >99 | >99 | >200 |

| 2 | Methyl tert-butyl ether (MTBE) | ~48 | >99 | >98 | >200 | |

| 3 | Hexane | ~45 | ~98 | ~97 | >150 | |

| 4 | Acyl Donor | Vinyl acetate | ~50 | >99 | >99 | >200 |

| 5 | Isopropenyl acetate | ~52 | >99 | >99 | >200 | |

| 6 | Ethyl acetate | ~35 | ~90 | ~88 | ~80 | |

| 7 | Temperature | 30°C | ~45 | >98 | >98 | >180 |

| 8 | 40°C | ~50 | >99 | >99 | >200 | |

| 9 | 50°C | ~55 | ~97 | ~96 | >150 |

Experimental Protocols

Protocol 1: General Procedure for the Lipase-Catalyzed Enantioselective Acylation of (±)-2-Amino-1-(4-nitrophenyl)ethanol

This protocol describes a general method for the kinetic resolution of racemic 2-amino-1-(4-nitrophenyl)ethanol using an immobilized lipase.

Materials:

-

Racemic 2-amino-1-(4-nitrophenyl)ethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate (or other suitable acyl donor)

-

Anhydrous organic solvent (e.g., toluene, MTBE)

-

Molecular sieves (4 Å, activated)

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringes and needles

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

To a clean, dry reaction vessel, add racemic 2-amino-1-(4-nitrophenyl)ethanol (1.0 mmol).

-

Add anhydrous organic solvent (10 mL).

-

Add vinyl acetate (2.0 mmol, 2 equivalents).

-

Add immobilized Candida antarctica lipase B (50-100 mg per mmol of substrate).

-

If desired, add activated molecular sieves (100 mg) to ensure anhydrous conditions.

-

Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation.

-

Incubate the reaction at a controlled temperature (e.g., 40°C).

-

Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by a suitable method (e.g., TLC, GC, or HPLC) to determine the conversion.

-

Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

Wash the enzyme with a small amount of the reaction solvent and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue contains the acylated product and the unreacted amino alcohol. Separate these two compounds by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Analyze the enantiomeric excess of the separated product and the unreacted substrate using chiral HPLC.

Protocol 2: Analytical Method for the Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the analysis of the enantiomeric purity of 2-amino-1-(4-nitrophenyl)ethanol and its acylated derivative. The exact conditions may require optimization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral stationary phase (CSP) column suitable for the separation of amino alcohols or their derivatives (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H, or a cyclodextrin-based column).

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for the amino alcohol. A typical starting point is a 90:10 (v/v) mixture of hexane/isopropanol.

Sample Preparation:

-

Dissolve a small amount of the sample (unreacted amino alcohol or the acylated product) in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (starting point):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the samples from the enzymatic resolution to determine the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Caption: Experimental workflow for the enzymatic resolution of 2-amino-1-(4-nitrophenyl)ethanol.

Caption: Signaling pathway of the enantioselective acylation.

References

Application Notes and Protocols: (S)-2-amino-1-(4-nitrophenyl)ethanol in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-1-(4-nitrophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably the amphenicol class of antibiotics. Its specific stereochemistry and functional groups—a primary amine, a secondary alcohol, and a nitro-substituted phenyl ring—make it a versatile starting material for creating complex molecules with significant biological activity. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the amino and hydroxyl groups are key for forming amide and ester linkages, respectively. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of several key drugs.

Core Applications in Drug Synthesis

The primary application of this compound and its derivatives is in the synthesis of antibiotics such as Chloramphenicol, Azidamphenicol, and Florfenicol. It also serves as a precursor for the synthesis of kinase inhibitors and other potential therapeutic agents.

Synthesis of Amphenicol Antibiotics

This compound is a direct precursor to D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the key intermediate in the synthesis of Chloramphenicol. The synthesis of this intermediate is a critical step that establishes the necessary stereochemistry for antibacterial activity.

Summary of Amphenicol Antibiotic Synthesis:

| Drug | Key Intermediate | Key Reaction Step from Intermediate |

| Chloramphenicol | D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Dichloroacetylation of the amino group. |

| Azidamphenicol | D-(-)-threo-2-azido-1-(4-nitrophenyl)-1,3-propanediol | Reduction of the azido group followed by dichloroacetylation. |

| Florfenicol | (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]propan-1-ol | Dichloroacetylation of the amino group. |

Experimental Protocols

Protocol 1: Synthesis of Chloramphenicol from D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol

This protocol outlines a common synthetic route to Chloramphenicol, which involves the resolution of a racemic intermediate followed by acylation.

Materials:

-

D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol

-

Camphor-D-sulfonic acid

-

Methanol

-

Methyl dichloroacetate

-

Triethylamine

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Resolution of the Racemic Amine:

-

Dissolve D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in methanol.

-

Add an equimolar amount of camphor-D-sulfonic acid to the solution.

-

Allow the mixture to crystallize. The salt of the D-(-)-threo enantiomer will precipitate.

-

Filter the crystals and wash with cold methanol.

-

Treat the salt with a base (e.g., sodium hydroxide solution) to liberate the free D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

-

-

Dichloroacetylation:

-

Suspend the resolved D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in ethyl acetate.

-

Add triethylamine to the suspension.

-

Cool the mixture in an ice bath and add methyl dichloroacetate dropwise with stirring.

-

Continue stirring at room temperature for 4-6 hours.

-

Wash the reaction mixture with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethylene dichloride) to obtain pure Chloramphenicol.

-

Quantitative Data:

| Step | Product | Yield | Purity (by HPLC) |

| Resolution | D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | ~40% (based on initial racemate) | >99% |

| Dichloroacetylation | Chloramphenicol | 85-95% | >99.5% |

Protocol 2: Synthesis of Florfenicol Intermediate

This protocol describes the synthesis of a key intermediate for Florfenicol, starting from a related propanediol derivative.

Materials:

-

(1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride

-

Triethylamine

-

Acetone

-

Toluene

Procedure:

-

Create a suspension of (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (50 g, 0.178 mole), triethylamine (35.88 g, 0.355 mole), and acetone (400 ml).[1]

-

Heat the suspension at 50°C to 60°C for 12 hours.[1]

-

Cool the reaction mass to room temperature and filter.[1]

-

Evaporate the filtrate under reduced pressure at 40°C to 45°C to yield the intermediate.[1]

Quantitative Data:

| Starting Material | Product | Yield | Purity (by HPLC) |

| (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride | Florfenicol Intermediate | Not specified | Not specified |

Visualizations

Synthesis Workflow for Chloramphenicol

Caption: Synthetic pathway of Chloramphenicol.

Logical Relationship of Amphenicol Antibiotics

Caption: Precursor relationship to Amphenicol drugs.

Concluding Remarks

This compound is a cornerstone for the stereoselective synthesis of a range of important pharmaceuticals. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile chiral building block in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel derivatives continue to be active areas of research, promising the development of new and improved therapeutic agents.

References

Application Notes and Protocols: (S)-2-amino-1-(4-nitrophenyl)ethanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-1-(4-nitrophenyl)ethanol is a versatile chiral auxiliary valuable in asymmetric synthesis for the preparation of enantiomerically pure compounds. Its utility stems from the presence of two functional groups, an amino and a hydroxyl group, which allow for the formation of various chiral derivatives, such as oxazolidinones. The presence of the 4-nitrophenyl group can influence the stereochemical outcome of reactions and facilitate product purification and characterization.

These application notes provide an overview of the use of this compound-derived auxiliaries in key asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. Detailed experimental protocols are provided to guide researchers in the practical application of this chiral auxiliary.

I. Asymmetric Aldol Reactions using an Oxazolidinone Auxiliary

Chiral oxazolidinones are powerful auxiliaries for stereoselective aldol reactions, enabling the formation of two contiguous stereocenters with high diastereoselectivity.[1] An oxazolidinone derived from a similar precursor, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, has been successfully employed in a stereoselective synthesis, highlighting the potential of such scaffolds.[2]

General Workflow for Asymmetric Aldol Reaction

The general workflow involves the acylation of the oxazolidinone auxiliary, followed by enolate formation and subsequent reaction with an aldehyde. The final step is the cleavage of the auxiliary to yield the chiral β-hydroxy acid or a derivative thereof.

Caption: General workflow for an asymmetric aldol reaction.

Experimental Protocol: Synthesis of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one and its use in an Aldol Reaction

This protocol is adapted from a similar synthesis.[3]

Step 1: Synthesis of (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one (Hypothetical)

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phosgene equivalent (e.g., triphosgene, 0.4 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the oxazolidinone.

Step 2: Acylation of the Oxazolidinone

-

To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of n-butyllithium (1.05 eq) dropwise.

-

Stir the mixture for 30 minutes, then add propionyl chloride (1.1 eq).

-

Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench with saturated aqueous ammonium chloride and extract the product.

-

Purify by column chromatography.

Step 3: Asymmetric Aldol Reaction

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C, add titanium(IV) chloride (1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 eq).

-

Stir the mixture for 30 minutes, then cool to -78 °C.

-

Add the desired aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography.

Step 4: Auxiliary Cleavage

-

For the β-hydroxy acid: Treat the aldol adduct with lithium hydroxide (2.0 eq) in a mixture of THF and water at 0 °C.

-

For the β-hydroxy ester: Treat the aldol adduct with sodium methoxide in methanol.

-

For the amino alcohol: Reduce the aldol adduct with a reducing agent such as lithium borohydride.

-

After cleavage, the chiral auxiliary can be recovered by extraction and purified for reuse.

Quantitative Data (Illustrative)

The following table presents illustrative data for an asymmetric aldol reaction using a conceptually similar oxazolidinone auxiliary.

| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) of syn-isomer | Yield (%) |

| Benzaldehyde | >99:1 | >99 | 85 |

| Isobutyraldehyde | >99:1 | >99 | 82 |

| Acetaldehyde | 98:2 | >99 | 75 |

II. Asymmetric Alkylation Reactions

Chiral auxiliaries derived from amino alcohols are widely used to direct the stereoselective alkylation of enolates.[4] The this compound auxiliary can be converted into an amide or imide, which then directs the approach of an electrophile to the enolate.

General Workflow for Asymmetric Alkylation

Caption: General workflow for an asymmetric alkylation reaction.

Experimental Protocol: Asymmetric Alkylation of a Chiral Amide

Step 1: Formation of the Chiral Amide

-

React this compound with a desired carboxylic acid anhydride or acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amide.

Step 2: Enolate Formation and Alkylation

-

To a solution of the chiral amide (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) to form the enolate.

-

After stirring for 30-60 minutes, add the alkylating agent (e.g., an alkyl halide, 1.2 eq).

-

Allow the reaction to proceed at -78 °C for several hours or until completion as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

Step 3: Auxiliary Removal

-

Cleave the amide bond by hydrolysis (acidic or basic) or reduction (e.g., with LiBH4) to release the chiral product and recover the auxiliary.

Quantitative Data (Illustrative)

| Electrophile (R-X) | Diastereomeric Excess (de%) | Yield (%) |

| Benzyl bromide | >95 | 88 |

| Methyl iodide | >90 | 92 |

| Ethyl iodide | >92 | 85 |

III. Asymmetric Diels-Alder Reactions

The chiral auxiliary can be attached to a dienophile, such as an acrylate, to direct the facial selectivity of the cycloaddition with a diene.[5]

General Workflow for Asymmetric Diels-Alder Reaction

Caption: General workflow for an asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction

Step 1: Preparation of the Chiral Acrylate Dienophile

-

React this compound with acryloyl chloride in the presence of a base to form the chiral acrylate ester.

Step 2: Diels-Alder Cycloaddition

-

To a solution of the chiral acrylate (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq).

-

Stir for 15 minutes, then add the diene (e.g., cyclopentadiene, 2.0 eq).

-

Maintain the reaction at -78 °C for several hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

Step 3: Removal of the Chiral Auxiliary

-

Hydrolyze the ester or reduce it to the corresponding alcohol to release the chiral cyclohexene product and recover the auxiliary.

Quantitative Data (Illustrative)

| Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) of endo-isomer | Yield (%) |

| Cyclopentadiene | 95:5 | >98 | 90 |

| Isoprene | 90:10 | >95 | 85 |

| 1,3-Butadiene | 88:12 | >96 | 82 |

Conclusion